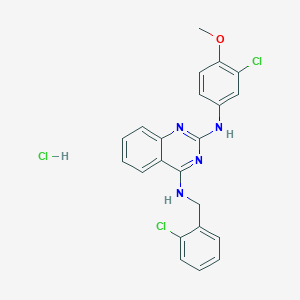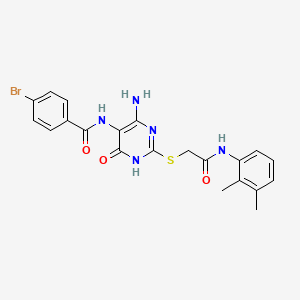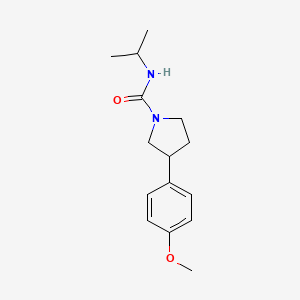![molecular formula C17H16N2O4 B2766113 N-([2,3'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034250-45-6](/img/structure/B2766113.png)
N-([2,3'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .
Synthesis Analysis
Isoxazole can be synthesized via a variety of methods. Examples include via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes; or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . Another method involves the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid .Molecular Structure Analysis
Isoxazole is an electron-rich azole with an oxygen atom next to the nitrogen . The molecular structure of isoxazole derivatives can be analyzed using techniques such as IR, HRMS, 1H-NMR, and 13C-NMR spectroscopy .Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be studied using density functional theory (DFT) analysis. This involves the calculation of properties such as hardness, Mulliken electronegativity, chemical potential, and electrophilicity .Aplicaciones Científicas De Investigación
Antihypertensive Agents
Nonpeptide angiotensin II receptor antagonists, such as N-(biphenylylmethyl)imidazoles, have been developed and shown potent antihypertensive effects upon oral administration. These compounds, including tetrazole derivatives like DuP 753, are in development for treating hypertension, highlighting the importance of structural modifications for bioactivity enhancement (Carini et al., 1991).
Diuretic Activity
Biphenyl benzothiazole-2-carboxamide derivatives have been synthesized and screened for diuretic activity, with some compounds showing promising results. This research illustrates the potential of specific structural frameworks for developing new diuretic agents (Yar & Ansari, 2009).
Antitumor Agents
The synthesis and chemistry of imidazotetrazines, specifically 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, have demonstrated broad-spectrum antitumor activity. These compounds may act as prodrug modifications of acyclic triazenes, providing insights into novel antitumor strategies (Stevens et al., 1984).
Antibacterial Agents
A study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed a novel class of promising antibacterial agents. Some compounds displayed significant activity against Staphylococcus aureus and Bacillus subtilis, demonstrating the utility of this structural motif in antibacterial drug development (Palkar et al., 2017).
Catalysis
Sterically demanding, bioxazoline-derived N-heterocyclic carbene ligands have shown restricted flexibility and significant application in transition-metal catalysis. These ligands have been used successfully in the Suzuki-Miyaura cross-coupling of sterically hindered substrates, showcasing the potential of such ligands in facilitating complex synthetic reactions (Altenhoff et al., 2004).
Mecanismo De Acción
Direcciones Futuras
The development of new synthetic methods for isoxazole derivatives is a significant area of research. These methods should be high yielding, environmentally benign, and easy to implement, with a rapid growth in structural diversity . The efficiency of these methods is judged by the involvement of non-toxic and cost-effective catalysts, ease of handling, and incorporation of a variety of substrates .
Propiedades
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-17(16-13-3-1-2-4-15(13)23-19-16)18-9-12-5-6-14(22-12)11-7-8-21-10-11/h5-8,10H,1-4,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJDNAODFODHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC3=CC=C(O3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Chlorophenoxy)-2-[(2,6-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B2766031.png)
![6-(furan-2-ylmethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2766034.png)
![Ethyl 2-(3,5-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2766035.png)
![3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2766037.png)

![2-benzyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2766041.png)
![4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2766042.png)
![8-(3-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2766043.png)

![2-[(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2766046.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2766048.png)


![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2766053.png)